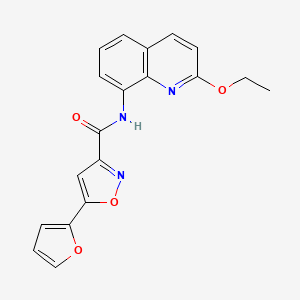
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1. It has also been found to enhance the activity of antioxidant enzymes, such as SOD and CAT, and reduce oxidative stress in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is its diverse biological activities, which make it a valuable tool for studying various diseases and physiological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide. One area of interest is the development of more potent derivatives of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the molecular mechanisms underlying its neuroprotective and anticonvulsant activities, which could lead to the development of new treatments for neurological disorders. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide involves a multi-step process that starts with the reaction of 8-aminoquinoline and ethyl 2-bromoacetate to obtain ethyl 2-(quinolin-8-ylamino)acetate. This intermediate is then reacted with furan-2-carboxylic acid to yield ethyl 2-(quinolin-8-ylamino)-5-(furan-2-yl)pent-4-enoate. Finally, this compound is cyclized using hydroxylamine hydrochloride to obtain the desired product.
Applications De Recherche Scientifique
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been found to possess neuroprotective and anticonvulsant properties, making it a promising candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-2-24-17-9-8-12-5-3-6-13(18(12)21-17)20-19(23)14-11-16(26-22-14)15-7-4-10-25-15/h3-11H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKBGMTZUUSGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CO4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2625015.png)
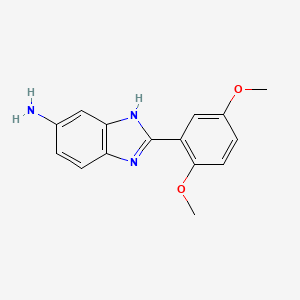
![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2625017.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2625020.png)
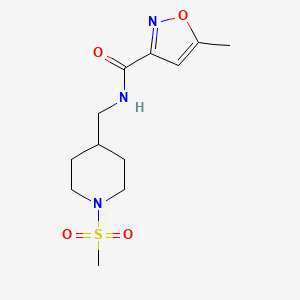
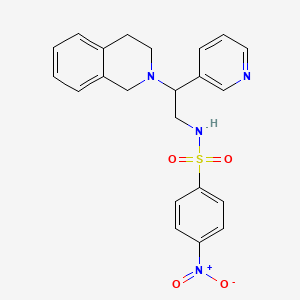
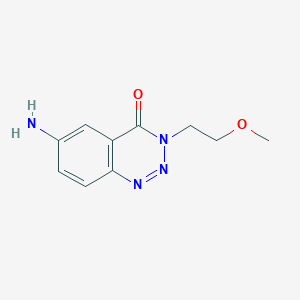


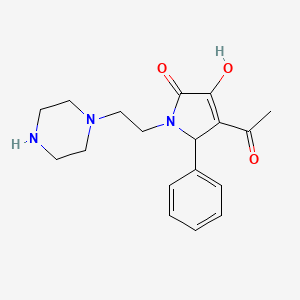
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2625034.png)
![4-[(2-Cyanobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2625035.png)
![diethyl 2-({[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2625037.png)